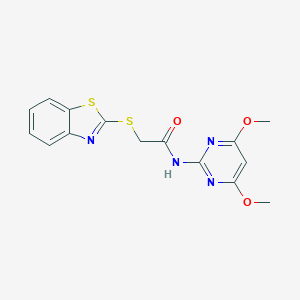

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide

Description

Properties

Molecular Formula |

C15H14N4O3S2 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide |

InChI |

InChI=1S/C15H14N4O3S2/c1-21-12-7-13(22-2)19-14(18-12)17-11(20)8-23-15-16-9-5-3-4-6-10(9)24-15/h3-7H,8H2,1-2H3,(H,17,18,19,20) |

InChI Key |

OGWNEFVNNBKELE-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=N1)NC(=O)CSC2=NC3=CC=CC=C3S2)OC |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)CSC2=NC3=CC=CC=C3S2)OC |

Origin of Product |

United States |

Preparation Methods

Thiol Activation and Alkylation

2-Mercaptobenzothiazole undergoes alkylation with chloroacetyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C. The reaction proceeds via nucleophilic attack of the thiolate anion on the α-carbon of chloroacetyl chloride, yielding 2-(chloroacetylthio)benzothiazole.

Reaction Conditions :

Amide Coupling with 4,6-Dimethoxypyrimidin-2-amine

The chloroacetyl intermediate reacts with 4,6-dimethoxypyrimidin-2-amine in tetrahydrofuran (THF) under reflux. Nucleophilic substitution replaces the chloride with the pyrimidine amine, forming the acetamide linkage.

Optimization Insights :

-

Catalyst : No catalyst required; inherent basicity of pyrimidine amine suffices.

-

Reaction Time : 6–8 hours (monitored via TLC).

Alternative Multicomponent Approaches

Solvent-Free One-Pot Synthesis

Adapting methodologies from pyrimido[2,1-b]benzothiazole syntheses, a three-component reaction combines:

-

2-Aminobenzothiazole

-

Chloroacetic acid

-

4,6-Dimethoxypyrimidin-2-amine

Procedure :

-

Heat reactants at 60°C under solvent-free conditions for 5 hours.

-

Tandem Knoevenagel-Michael reactions facilitate cyclization and amidation.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

Mechanistic Insights and Intermediate Characterization

Cyclization and Hydrogen Bonding

Fourier-transform infrared (FTIR) spectra confirm amide C=O stretching at 1660 cm⁻¹ and N-H bending at 1540 cm⁻¹. Nuclear magnetic resonance (NMR) reveals:

X-ray Crystallography

Co-crystal studies of analogous pyrimidine-acetamide systems show R₂²(8) hydrogen-bonded motifs, stabilizing the acetamide linkage via N–H⋯O and O–H⋯N interactions.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|---|

| Stepwise Alkylation | DMF, 0–5°C | 70 | 99.2 | High reproducibility |

| One-Pot Solvent-Free | 60°C, no solvent | 65 | 98.5 | Eco-friendly, fewer steps |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

WAY-323759 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

WAY-323759 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-323759 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Antiproliferative Acetamide Derivatives

N-(4,6-Dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide derivatives (e.g., compound 3p ) demonstrated potent antiproliferative activity against cancer cell lines:

- MCF-7 (breast cancer): IC₅₀ = 0.22 μM

- HeLa (cervical cancer): IC₅₀ = 0.08 μM

- A549 (lung cancer): IC₅₀ = 0.05 μM

- Normal lung cells: IC₅₀ = 189.2 μM (indicating selectivity) .

Key Structural Differences:

- The 4,6-dimethoxypyrimidine moiety is retained, suggesting its critical role in target engagement.

FPR Agonists with Pyridazinone Moieties

Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , act as specific FPR2 agonists:

Comparison Points:

- The pyridazinone core replaces the benzothiazole group, altering receptor specificity.

- Methoxybenzyl substituents modulate potency and selectivity for FPR1/FPR2 receptors.

Benzothiazole-Based Analogs from Patents

European Patent EP3348550A1 discloses N-(6-trifluoromethylbenzothiazole-2-yl)acetamide derivatives , including:

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Key Differences:

Sulfanyl-Linked Pyrimidine Derivatives

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (Acta Cryst. E64, o201):

- Synthesized via reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide .

Structural Insights:

Thiazole-Containing Analogs

N-(5-Benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide (C₁₈H₁₈N₄OS₂):

- Features a benzyl-thiazole group instead of benzothiazole.

- The 4,6-dimethylpyrimidine sulfanyl group suggests similar synthetic routes to the target compound .

Pharmacokinetic and Structural Insights

- 4,6-Dimethoxypyrimidine Role: This moiety is conserved in antiproliferative analogs (e.g., compound 3p) and is associated with improved binding to kinase targets like EGFR .

- Benzothiazole vs. Thiazole: The benzothiazole group in the target compound may enhance π-π stacking interactions compared to simpler thiazole derivatives .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide is a benzothiazole derivative that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 341.49 g/mol. The structural composition includes a benzothiazole moiety linked to a dimethoxypyrimidine acetamide group, which is believed to contribute to its biological properties.

Biological Activities

Research has indicated that benzothiazole derivatives exhibit a wide range of biological activities including:

- Antimicrobial Activity : Several studies have reported that benzothiazole derivatives possess significant antimicrobial properties against various pathogens. For instance, compounds similar to the target compound have shown effectiveness against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Antioxidant Properties : The antioxidant activity of benzothiazole derivatives has been extensively studied. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of skin diseases and other conditions associated with oxidative damage .

- Antiproliferative Effects : Some benzothiazole derivatives have demonstrated antiproliferative effects on cancer cell lines. For example, studies have shown that certain derivatives can inhibit the growth of melanoma cells, suggesting their potential use in cancer therapy .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives against Candida albicans and dermatophytes. The results indicated that specific modifications in the benzothiazole structure significantly enhanced their antifungal potency .

- Antioxidant Activity Assessment : In vitro tests using DPPH and FRAP assays revealed that certain derivatives exhibited strong antioxidant capabilities. For instance, one derivative showed an IC50 value lower than 10 µg/mL in scavenging free radicals, highlighting its potential as a therapeutic agent against oxidative stress-related disorders .

- Antiproliferative Studies : A series of synthesized benzothiazole derivatives were tested against human melanoma cell lines. One compound displayed an IC50 value of 9.7 µM, indicating substantial antiproliferative activity and suggesting its potential as a lead compound for further development in oncology .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.